molecular formula C20H22ClN7O3 B2788658 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421455-73-3

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2788658
CAS No.: 1421455-73-3
M. Wt: 443.89
InChI Key: GBCPWGILGCANSY-UHFFFAOYSA-N
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Description

This compound is a urea-based derivative featuring a 5-chloro-2,4-dimethoxyphenyl group linked via an ethylamino bridge to a pyrimidine core substituted with a pyridin-2-ylamino moiety.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O3/c1-30-15-10-16(31-2)14(9-13(15)21)27-20(29)24-8-7-23-18-11-19(26-12-25-18)28-17-5-3-4-6-22-17/h3-6,9-12H,7-8H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCPWGILGCANSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea, also known by its CAS number 1421455-73-3, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C₁₈H₂₂ClN₇O₃
Molecular Weight 443.9 g/mol
CAS Number 1421455-73-3

Research indicates that this compound functions primarily as a kinase inhibitor, particularly targeting the MEK1/2 pathways. Inhibition of these kinases has been linked to the suppression of cell proliferation in various cancer cell lines. The compound's structure facilitates binding to the ATP-binding site of MEK1/2, leading to downstream effects on the MAPK signaling pathway.

Antitumor Activity

This compound has demonstrated notable antitumor activity in vitro and in vivo:

  • In Vitro Studies : In studies involving acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells, the compound showed IC50 values of approximately 0.3 µM and 1.2 µM respectively, indicating effective inhibition of cell growth through thymidine uptake assays .
  • In Vivo Studies : Xenograft models using BRAF mutant melanoma cells exhibited dose-dependent growth inhibition when treated with this compound. Effective doses were observed at 10 mg/kg, showcasing its potential for therapeutic application in BRAF-mutant cancers .

Mechanistic Insights

The compound's ability to inhibit MEK1/2 leads to decreased phosphorylation of ERK1/2 and its downstream targets. This results in cell cycle arrest at the G0/G1 phase and reduced proliferation rates in sensitive cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study on MV4-11 cells reported that treatment with the compound resulted in significant downregulation of phospho-ERK1/2 levels, correlating with reduced cell viability and proliferation rates .
  • Case Study 2 : In a xenograft model involving BRAF mutant melanoma, administration of the compound led to a marked reduction in tumor size compared to control groups, further supporting its role as an effective MEK inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea ()

  • Structural Differences: The phenyl ring is substituted with 4-Cl and 3-CF₃ (vs. 5-Cl, 2,4-diOCH₃ in the target compound). A thioether linker connects the phenyl group to a methoxy-dimethylpyridinyl moiety (vs. an ethylamino-pyrimidine-pyridine system).
  • Implications: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism compared to methoxy groups. The thioether may enhance stability but reduce hydrogen-bonding capacity relative to the ethylamino bridge in the target compound.
  • Hypothetical Properties: Higher logP due to CF₃ and thioether. Potential for altered kinase selectivity due to pyridinyl-thioether interactions .

1-(3-Chlorophenyl)-3-{5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl}urea ()

  • Structural Differences: Thieno[3,2-d]pyrimidine replaces the pyrimidine-pyridine system. A thiazole ring is integrated into the linker (vs. a simple ethylamino chain).
  • Implications: The thienopyrimidine core may improve π-π stacking with hydrophobic kinase pockets.
  • Hypothetical Properties :
    • Lower solubility due to the thiophene and thiazole moieties.
    • Enhanced binding affinity in targets preferring heteroaromatic systems .

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea ()

  • Structural Differences: The pyrimidine is substituted with 4-dimethylamino and 2-methoxy groups (vs. pyridin-2-ylamino in the target compound). No ethylamino linker; direct pyrimidine-phenyl connection.
  • Lack of a linker may restrict spatial positioning for optimal target interaction.
  • Hypothetical Properties :
    • Lower molecular weight (C₁₆H₂₀ClN₅O₄) compared to the target compound.
    • Reduced kinase selectivity due to fewer hydrogen-bonding motifs .

Q & A

Q. What synthetic methodologies are employed to construct the pyrimidine-urea scaffold in this compound?

The synthesis involves multi-step organic reactions:

  • Nucleophilic substitution : Introduction of dimethylamino or pyridinylamino groups onto the pyrimidine ring .
  • Urea linkage formation : Reaction of isocyanate intermediates with amines under anhydrous conditions (e.g., using dichloromethane as a solvent) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate aromatic or heteroaromatic moieties .
  • Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .

Q. Which analytical techniques confirm the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., urea NH signals at δ 8.5–9.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₃H₂₄ClN₇O₃) .
  • HPLC : Assesses purity (>95%) and identifies impurities .
  • X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What initial biological screening approaches are used to evaluate its therapeutic potential?

  • Kinase inhibition assays : Measure IC₅₀ values against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
  • Solubility and stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .

Advanced Questions

Q. How can coupling efficiency between the pyrimidine and urea moieties be optimized?

  • Catalyst optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C–N bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent hydrolysis .
  • Temperature control : Reactions at 80–100°C balance yield and decomposition risks .
  • Real-time monitoring : TLC or inline IR spectroscopy to track intermediate formation .

Q. How should discrepancies in IC₅₀ values across kinase assays be resolved?

  • Assay standardization : Ensure consistent ATP concentrations and incubation times .
  • Compound purity verification : Re-test batches with discrepancies using HPLC-MS .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify nonspecific binding .
  • Structural analogs comparison : Compare with derivatives lacking the pyridinylamino group to isolate substituent effects .

Q. What computational strategies predict binding affinity with target kinases?

  • Molecular docking : Simulate interactions using AutoDock Vina with kinase crystal structures (e.g., PDB: 1M17) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Q. How can metabolic stability be improved without compromising activity?

  • Prodrug design : Mask polar groups (e.g., morpholine) with ester linkages to enhance bioavailability .
  • Isosteric replacement : Substitute metabolically labile methoxy groups with trifluoromethyl or cyano groups .
  • Microsomal stability assays : Use liver microsomes to identify vulnerable sites for structural refinement .

Data Contradiction Analysis

Q. Conflicting cytotoxicity data between 2D vs. 3D cell models: How to interpret?

  • 3D spheroid penetration : Poor solubility or molecular size may limit diffusion into multicellular tumorspheres .
  • Hypoxia effects : 3D models often mimic tumor microenvironments with reduced drug efficacy .
  • Mitigation : Co-administer penetration enhancers (e.g., DMSO) or modify lipophilicity (logP 2–4) .

Q. Divergent enzyme inhibition results across laboratories: What factors contribute?

  • Enzyme source variability : Recombinant vs. native kinases may differ in post-translational modifications .
  • Buffer conditions : Ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8) alter binding kinetics .
  • Inter-lab validation : Share standardized compound aliquots and protocols to minimize variability .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Urea Linkage Formation

ParameterOptimal ConditionEvidence Source
SolventAnhydrous DCM
Temperature0–25°C
CatalystTriethylamine
Reaction Time12–24 hours
Yield60–75%

Q. Table 2: Structural Comparison with Analogous Compounds

CompoundKey Structural DifferenceImpact on Activity
1-(3-Fluorophenyl)urea derivativeFluorine at meta positionEnhanced kinase selectivity
Morpholine-substituted analogIncreased polarityReduced metabolic stability
Pyrimidine lacking pyridinylamino groupSimplified scaffoldLower IC₅₀ in HeLa cells

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